molecular formula C8H5BrO B8402147 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B8402147
M. Wt: 197.03 g/mol
InChI Key: HIYCRWFHKZFPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobicyclo[420]octa-1,3,5-trien-7-one is an organic compound with the molecular formula C8H7BrO It is a derivative of benzocyclobutene, featuring a bromine atom at the 4-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the bromination of benzocyclobutene derivatives. One common method includes the reaction of cycloheptatriene with bromoform in the presence of potassium carbonate and 18-crown-6 at elevated temperatures (around 140°C) to yield 1-bromobenzocyclobutene . This intermediate can then be further oxidized to introduce the ketone functionality, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

    Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids.

Scientific Research Applications

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with various molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in ring-opening reactions, which are important in polymer chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

IUPAC Name

3-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C8H5BrO/c9-6-1-2-7-5(3-6)4-8(7)10/h1-3H,4H2

InChI Key

HIYCRWFHKZFPIR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-bromo-7,7-dibromo-bicyclo[4.2.0]octa-1,3,5-triene (2) (186.2 g, 0.546 mol, theoretical) in H2O (1000 ml) was added sulfuric acid (97%, 50 ml) at 15° C. The resulting mixture was stirred at 75° C. for 4.5 days.
Name
3-bromo-7,7-dibromo-bicyclo[4.2.0]octa-1,3,5-triene
Quantity
186.2 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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